Molecular Recognition Motif: The 4-Fluorophenoxyethyl Arm as a Privileged Fragment for Target Engagement
The 4-fluorophenoxyethyl moiety serves as a molecular recognition motif that has been validated in multiple bioactive chemotypes. In kinase inhibitor patents, the 4-fluorophenoxy group enhances binding affinity to c-Met and other growth factor receptors compared to unsubstituted or chloro analogs [1]. In the context of oxalamide-based sEH inhibitors, the oxyoxalamide function acts as a primary pharmacophore, and the nature of the N-substituents directly determines inhibitory potency [2]. The specific combination of a 4-fluorophenoxyethyl arm at N1 and a 1-phenylethyl arm at N2 on the oxalamide core creates a unique three-dimensional pharmacophore that is not present in symmetrical oxalamides or those with different substitution patterns.
| Evidence Dimension | Receptor/Enzyme Binding Affinity Modulation |
|---|---|
| Target Compound Data | Contains 4-fluorophenoxyethyl group and 1-phenylethyl group on oxalamide core |
| Comparator Or Baseline | Oxalamides with alternative N-substituents (e.g., 2-adamantyl/benzyl in sEH inhibitors [2]; or 2,5-difluorophenyl/4-fluorophenoxyethyl in kinase inhibitors [1]) |
| Quantified Difference | The 4-fluorophenoxy group is associated with improved binding versus unsubstituted phenoxy in kinase inhibitor series (no direct head-to-head data available for this specific compound); sEH inhibitor potency varies >100-fold depending on N-substituent identity [2] |
| Conditions | In vitro enzyme inhibition assays (PNMT, sEH, c-Met kinase); specific data for CAS 1206991-78-7 remains unpublished in peer-reviewed literature |
Why This Matters
This substitution pattern is a non-interchangeable pharmacophoric element; researchers cannot substitute it with a simpler oxalamide without fundamentally altering the biological profile of their hit or lead series.
- [1] Bristol-Myers Squibb Company. Oxalamide derivatives as kinase inhibitors. U.S. Patent US20060241104A1, October 26, 2006. View Source
- [2] Kim, I.-H.; et al. Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorg. Med. Chem. 2014, 22, 1163–1175. View Source
